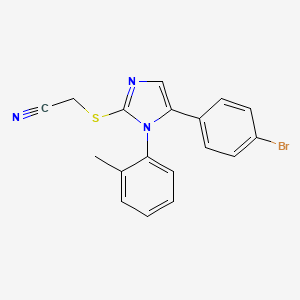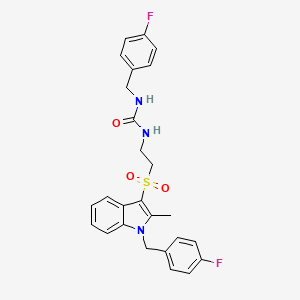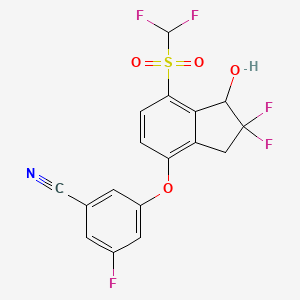
(Rac)-PT2399
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-PT2399 is a chemical compound that is widely used in scientific research for its ability to inhibit the growth of cancer cells. It is a potent inhibitor of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in regulating cell metabolism and survival under low oxygen conditions.
科学研究应用
(Rac)-PT2399 has been extensively used in scientific research to study the (Rac)-PT2399 pathway and its role in cancer cell growth. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. Additionally, it has been used to study the effects of hypoxia on cell metabolism and survival. The compound has also been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer treatment.
作用机制
(Rac)-PT2399 inhibits the (Rac)-PT2399 pathway by targeting the protein factor inhibiting (Rac)-PT2399-1 (FIH-1). FIH-1 is an enzyme that regulates the activity of (Rac)-PT2399-1, which is a transcription factor that plays a crucial role in cell metabolism and survival under low oxygen conditions. By inhibiting FIH-1, (Rac)-PT2399 prevents the activation of (Rac)-PT2399-1 and reduces the growth and survival of cancer cells.
Biochemical and Physiological Effects:
(Rac)-PT2399 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits cell proliferation, induces cell death, and reduces the production of angiogenic factors, which are proteins that promote the growth of new blood vessels. Additionally, it alters cell metabolism and reduces the levels of glucose uptake and lactate production.
实验室实验的优点和局限性
(Rac)-PT2399 has several advantages for lab experiments. It is a potent and selective inhibitor of the (Rac)-PT2399 pathway, making it a valuable tool for studying the role of (Rac)-PT2399 in cancer cell growth. It is also easily accessible from commercial sources and can be used in a variety of cell lines and animal models. However, there are some limitations to its use. It is a relatively new compound, and its long-term effects on cell viability and proliferation are not well understood. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for (Rac)-PT2399 research. One area of interest is the development of new analogs and derivatives of the compound with improved potency and selectivity. Additionally, the compound's potential as a therapeutic agent for cancer treatment is being explored in preclinical studies. Finally, the role of the (Rac)-PT2399 pathway in other diseases, such as cardiovascular and metabolic disorders, is an area of emerging research that may benefit from the use of (Rac)-PT2399.
Conclusion:
(Rac)-PT2399 is a valuable tool for scientific research on the (Rac)-PT2399 pathway and its role in cancer cell growth. It has several advantages for lab experiments and has been extensively used in preclinical studies. Its mechanism of action and biochemical and physiological effects are well understood, and its potential as a therapeutic agent for cancer treatment is being explored. Future research on the compound and its analogs may lead to new insights into the (Rac)-PT2399 pathway and the development of new cancer treatments.
合成方法
(Rac)-PT2399 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. However, the compound can be obtained from commercial sources, making it easily accessible for scientific research.
属性
IUPAC Name |
3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-PT2399 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
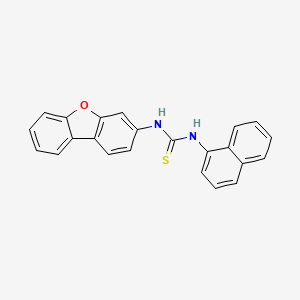
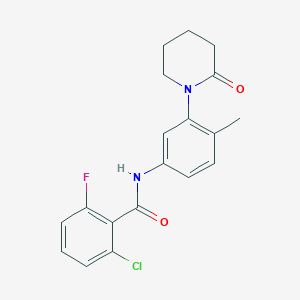
![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)

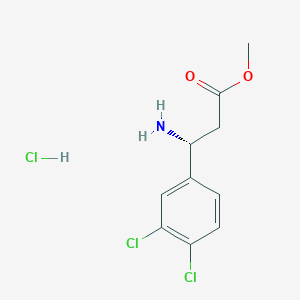
![2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide](/img/structure/B2682667.png)
![3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682668.png)
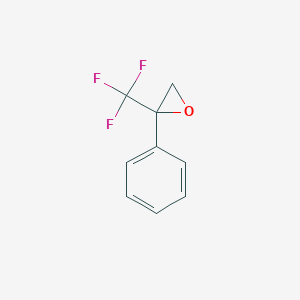
![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)
